molecular formula C8H7N3 B110992 Quinazolin-6-amine CAS No. 101421-72-1

Quinazolin-6-amine

Cat. No. B110992
Key on ui cas rn: 101421-72-1
M. Wt: 145.16 g/mol
InChI Key: XFGPXURFKAUHQR-UHFFFAOYSA-N
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Patent
US07875728B2

Procedure details

SnCl2 (8.5 g) dissolved in 8.5 mL of conc. HCl was added to the solution of 6-nitroquinazoline in 42.5 mL of 6 N HCl at 0° C. The reaction mixture was neutralized with KOH 10 minutes later and then extracted with diethyl ether (Et2O) and EtOAc. The product 6-aminoquinazoline was obtained (0.67 g) after the removal of the solvent.
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
42.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[N+:4]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][N:11]=[CH:10]2)([O-])=O.[OH-].[K+]>Cl>[NH2:4][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][N:11]=[CH:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
8.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NC=NC2=CC1
Name
Quantity
42.5 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (Et2O) and EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=NC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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